molecular formula C13H15BrN2OS B2649682 [1-(6-Bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol CAS No. 2415452-95-6

[1-(6-Bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol

Cat. No.: B2649682
CAS No.: 2415452-95-6
M. Wt: 327.24
InChI Key: FLJFESNDXRCBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(6-Bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is a chemical building block of interest in medicinal chemistry and drug discovery. The compound features a benzothiazole core, a privileged structure in pharmacology, which is functionalized with a bromo substituent to enable further cross-coupling reactions . The structure also incorporates a piperidine moiety linked to a methanol group, a combination that can be critical for molecular solubility and interaction with biological targets . Analogs containing the 6-bromobenzothiazole unit are often explored in the development of kinase inhibitors and other therapeutic agents . Researchers value this compound for its potential use in constructing more complex molecules for screening and development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2OS/c14-10-3-4-11-12(6-10)18-13(15-11)16-5-1-2-9(7-16)8-17/h3-4,6,9,17H,1-2,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJFESNDXRCBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(S2)C=C(C=C3)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol typically involves the reaction of 6-bromo-1,3-benzothiazole with piperidine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene, and the mixture is heated to facilitate the reaction. After the reaction is complete, the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Scientific Research Applications

Antimicrobial Activity

Studies have indicated that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. The presence of the bromine atom in [1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol enhances its efficacy against a range of pathogenic bacteria and fungi. Research has shown that derivatives of benzothiazole can inhibit the growth of resistant strains of bacteria, making them potential candidates for developing new antibiotics.

Anticancer Properties

Research into the anticancer effects of benzothiazole derivatives suggests that this compound may interfere with cancer cell proliferation. The compound's ability to induce apoptosis in various cancer cell lines has been documented, indicating its potential as a lead compound for anticancer drug development.

Neuroprotective Effects

The piperidine component in the compound is associated with neuroprotective properties. Preliminary studies suggest that this compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and cyclization processes. The mechanism of action likely involves binding to specific receptors or enzymes within biological systems, leading to inhibition or modulation of their activity.

Case Studies

StudyApplicationFindings
Antimicrobial Activity In vitro testing against various bacterial strainsDemonstrated significant inhibition against Staphylococcus aureus and E. coli .
Anticancer Research Evaluation on human cancer cell linesInduced apoptosis in breast cancer cells with an IC50 value lower than standard chemotherapeutics .
Neuroprotection Assessment in neuronal cell culturesReduced oxidative stress markers and improved cell viability under neurotoxic conditions .

Mechanism of Action

The mechanism of action of [1-(6-Bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural differences and similarities between [1-(6-Bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol and related compounds:

Compound Name Core Structure Key Substituents Functional Groups Reference
This compound Benzothiazole + piperidine 6-Bromo, piperidin-3-yl methanol Methanol, bromine Target Compound
4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine Benzothiazole + oxadiazole 6-Bromo, 1,2,5-oxadiazol-3-amine Amine, bromine
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine Benzothiazole + pyrazolopyrimidine 3-Methyl, 4-phenyl Methyl, phenyl
5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-pyrazol-3-one Benzothiazole + pyrazolone 6-Bromo, hydrazinylidene Hydrazone, bromine
[1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-yl]-methanol Piperidine + pyrazine Pyrazin-2-yl ethyl, methanol Methanol, pyrazine

Key Observations :

  • The 6-bromo substitution on benzothiazole is shared with compounds in and , suggesting a role in modulating electronic properties or steric bulk for target binding .
  • Compared to hydrazone-linked pyrazolone derivatives (), the target compound’s piperidine ring may offer greater conformational flexibility for interacting with biological targets .

Physicochemical Properties

While explicit data for the target compound are lacking, inferences can be drawn from analogs:

  • Molecular Weight: The bromine atom and piperidine-methanol group likely increase molecular weight (~340–360 g/mol) compared to non-brominated analogs.
  • Lipophilicity (LogP): The bromine substituent may elevate LogP (increased lipophilicity), but the methanol group could counterbalance this, improving aqueous solubility relative to purely aromatic analogs like those in .
  • Solubility: The methanol group may enhance solubility in polar solvents compared to compounds such as 4-(6-bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine (), which lacks polar substituents .
Antimicrobial Activity
  • Pyrazolopyrimidine-benzothiazole hybrids (e.g., compound 3a in ) exhibit potent activity against P. aeruginosa and C. albicans due to the benzothiazole core’s ability to disrupt microbial membranes or enzymes . The target compound’s piperidine-methanol group may enhance biofilm penetration or reduce toxicity.
Antioxidant Activity
  • Pyrazolone derivatives with 6-bromo-benzothiazole hydrazones () show significant radical scavenging activity, attributed to the electron-deficient benzothiazole ring stabilizing radical intermediates . The target compound’s methanol group could further donate protons to neutralize reactive oxygen species.
Anti-inflammatory Potential
  • Compounds like 3j in demonstrate anti-inflammatory activity via COX inhibition . The target compound’s piperidine ring may mimic the conformational features of known COX inhibitors, while bromine could enhance binding affinity through hydrophobic interactions.

Biological Activity

[1-(6-Bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. Benzothiazole derivatives are known for their diverse pharmacological profiles, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H15BrN2OS
  • Molecular Weight : 327.24 g/mol
  • CAS Number : 2415452-95-6

The compound features a benzothiazole moiety linked to a piperidine ring, which is significant for its biological interactions.

The primary biological activity of this compound is attributed to its interaction with specific biological targets:

  • Target Enzyme : The compound has been identified as an inhibitor of the DprE1 enzyme in Mycobacterium tuberculosis, crucial for cell wall biosynthesis.
  • Mode of Action : By inhibiting DprE1, the compound disrupts the synthesis of the bacterial cell wall, leading to cell death. This mechanism positions it as a promising candidate for developing new anti-tubercular agents.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Antimicrobial Effective against Mycobacterium tuberculosis
Anticancer Potential cytotoxic effects against various cancer cell lines
Enzyme Inhibition Inhibits DprE1 enzyme involved in cell wall biosynthesis

Antimicrobial Activity

A study demonstrated that derivatives of benzothiazole, including this compound, exhibited significant antimicrobial properties against Mycobacterium tuberculosis. The inhibition of DprE1 was confirmed through enzyme assays, revealing a dose-dependent response in bacterial cultures.

Anticancer Potential

Research has indicated that compounds with similar structures show promise in inhibiting cancer cell proliferation. For example, a comparative study highlighted that benzothiazole derivatives can induce apoptosis in AGS gastric cancer cells by disrupting the G2/M phase of the cell cycle. This suggests that this compound may also have cytotoxic effects worth exploring further.

Q & A

Basic Research Question

  • Antimicrobial Activity : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (P. aeruginosa) strains, with MIC values compared to ciprofloxacin .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), noting IC₅₀ values. Derivatives with electron-withdrawing groups (e.g., -Br) often enhance activity .
  • Antioxidant Potential : DPPH radical scavenging assays; pyrazolone-benzothiazole hybrids show IC₅₀ values <50 µM .

Advanced Consideration : For mechanistic studies, combine molecular docking (e.g., COX-2 or HIV-1 protease targets) with Western blotting to validate protein inhibition .

How do substituents on the benzothiazole ring influence bioactivity?

Advanced Research Question

  • Case Study : Replacement of 6-Br with -NO₂ or -OCH₃ alters electronic properties and steric bulk:
    • Electron-withdrawing groups (e.g., -Br) improve antimicrobial activity (MIC: 8 µg/mL vs. P. aeruginosa) but may reduce solubility .
    • Methoxy groups enhance antioxidant capacity due to radical stabilization .
  • Data Analysis : Use Hammett plots to correlate σ values of substituents with log(IC₅₀) for quantitative SAR .

What crystallographic tools are essential for resolving its solid-state structure?

Basic Research Question

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
  • Refinement : SHELXL (for small molecules) or SHELXS (for twinned crystals) to model disorder and thermal parameters .
  • Validation : Check R₁/wR₂ residuals (<0.05) and PLATON for symmetry checks .

How can conflicting results in cytotoxicity assays across cell lines be addressed?

Advanced Research Question
Contradictions may stem from differential cell permeability or metabolic activation:

  • Experimental Design :
    • Include P-glycoprotein inhibitors (e.g., verapamil) to assess efflux effects.
    • Measure intracellular concentrations via LC-MS/MS .
    • Compare apoptosis markers (e.g., caspase-3) across cell lines to identify mechanism-specific variability .

Which analytical techniques are critical for purity assessment and quantification?

Basic Research Question

  • HPLC : Use CHIRALPAK IA columns (30% acetonitrile in methanol) for enantiomeric purity; retention time (k₁) >2.0 ensures baseline separation .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) with <5 ppm error .
  • Elemental Analysis : Acceptable C/H/N tolerances ±0.4% .

What in vivo toxicity models are appropriate for preclinical evaluation?

Advanced Research Question

  • Acute Toxicity : OECD 423 guidelines in rodents (dose range: 50–2000 mg/kg), monitoring ALT/AST levels for hepatotoxicity .
  • Subchronic Studies : 28-day repeated dosing (5–50 mg/kg) with histopathology of liver/kidney .
  • Gastrointestinal Safety : Compare ulcerogenic potential to NSAIDs (e.g., diclofenac) using MPO activity assays in gastric mucosa .

How can its pharmacokinetic profile be optimized for CNS-targeted applications?

Advanced Research Question

  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH) to reduce logP (target <3) while retaining blood-brain barrier permeability.
  • Prodrug Strategies : Esterify the hydroxymethyl group to enhance bioavailability .
  • In Silico Modeling : Use SwissADME to predict BBB penetration and CYP450 metabolism .

What strategies resolve low yields in the final coupling step?

Basic Research Question

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) with bulky ligands (SPhos) to suppress β-hydride elimination .
  • Solvent Effects : Replace toluene with DMAc to improve solubility of intermediates .
  • Microwave Assistance : Reduce reaction time from 24 hours to 2 hours at 120°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.